5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core with distinct substituents:
- Position 5: A 4-methoxyphenyl group.
- Position 7: A 3,4,5-trimethoxyphenyl group.
Triazolopyrimidines are widely studied for their pharmacological properties, including anticancer, neuroprotective, and antimicrobial activities .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-26-15-7-5-13(6-8-15)16-11-17(25-21(24-16)22-12-23-25)14-9-18(27-2)20(29-4)19(10-14)28-3/h5-10,12,16-17H,11H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTFGJLFBGYAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115448 | |
| Record name | 1,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309279-58-1 | |
| Record name | 1,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309279-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of triazolopyrimidines are heavily influenced by substituent patterns. Below is a comparative analysis (Table 1):
Key Observations:
This may improve membrane permeability and target binding .
Halogen vs. Methoxy Substitutions : Chlorophenyl (e.g., 5-(4-ClPh) in ) or fluorophenyl groups (e.g., ) increase electronic effects but reduce solubility compared to methoxy-rich derivatives.
Functional Group Diversity: Hydrazinyl () or phenoxymethyl () groups enable diverse reactivity, facilitating drug derivatization or prodrug strategies.
Pharmacological and Physicochemical Properties
- Solubility : Methoxy groups improve aqueous solubility relative to halogenated analogs (e.g., 5-(3-BrPh) in ).
- Antiviral Effects: Fluorobenzyl-substituted derivatives inhibit viral proteases .
Q & A
Q. What are the optimized synthetic routes for preparing 5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-tetrahydrotriazolopyrimidine?
The compound can be synthesized via multi-component reactions involving aldehydes, aminotriazoles, and β-keto esters. A green chemistry approach uses 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst, either in a water/ethanol (1:1 v/v) mixture at reflux or in molten TMDP at 65°C. This method achieves yields >90% and avoids toxic solvents. TMDP is recyclable without significant loss of activity .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy groups on phenyl rings) and hydrogenation of the pyrimidine ring .
- X-ray crystallography : For resolving crystal packing and bond angles, particularly to confirm the fused triazole-pyrimidine core .
- TLC and HPLC : To monitor reaction progress and purity .
Q. How do structural features like methoxy substituents influence solubility and reactivity?
The 3,4,5-trimethoxyphenyl group enhances hydrophobicity but improves π-π stacking in crystal lattices. The 4-methoxyphenyl group increases electron density, favoring electrophilic substitutions. Hydrogen bonding between the triazole N-H and solvent molecules (e.g., ethanol) improves solubility .
Q. What green chemistry principles apply to its synthesis?
TMDP-based protocols eliminate volatile solvents, reduce waste, and enable catalyst recovery. However, TMDP’s toxicity concerns (contradicting claims in some studies) require careful handling .
Advanced Research Questions
Q. What reaction mechanisms explain the regioselectivity of substituents in the triazolopyrimidine core?
The Michael addition between β-keto esters and aldehydes forms the pyrimidine ring, while cyclocondensation with aminotriazoles determines triazole positioning. Steric effects from the 3,4,5-trimethoxyphenyl group direct substituents to the 7-position, as shown in X-ray data .
Q. How can contradictions between computational and experimental data on hydrogen bonding be resolved?
Discrepancies arise from solvent effects in DFT calculations vs. solid-state crystallography. Combining NMR titration (to study solution-state interactions) with molecular dynamics simulations improves alignment with experimental results .
Q. What strategies validate biological target interactions for this compound?
Q. How does computational modeling guide the design of derivatives with improved stability?
QSAR models predict metabolic stability by analyzing substituent effects on the tetrahydro ring. For example, replacing 4-methoxyphenyl with 4-fluorophenyl reduces CYP450-mediated oxidation .
Q. What experimental evidence supports regioselectivity in electrophilic substitution reactions?
X-ray data show preferential substitution at the 5-position due to steric shielding of the 7-position by the trimethoxyphenyl group. Competitive reactions with bromine or nitration agents confirm this trend .
Q. How do stability studies under varying pH and temperature inform formulation?
Thermal gravimetric analysis (TGA) reveals decomposition >200°C, suitable for solid formulations. Degradation in acidic conditions (pH <3) occurs via hydrolysis of the tetrahydro ring, monitored by HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
